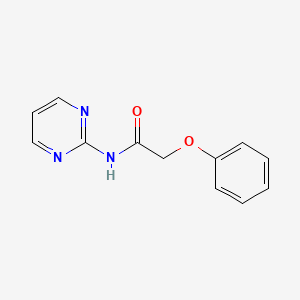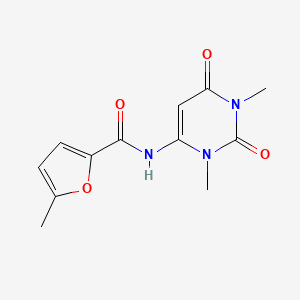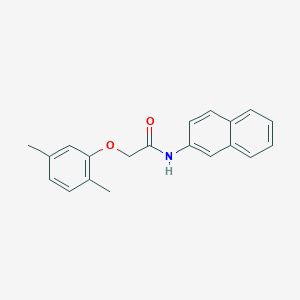
2-phenoxy-N-2-pyrimidinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-2-pyrimidinylacetamide (PPA) is a synthetic compound that has gained significant attention due to its potential applications in scientific research. PPA is a white crystalline powder with a molecular weight of 270.29 g/mol and chemical formula C14H12N2O2.
科学的研究の応用
2-phenoxy-N-2-pyrimidinylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of different pathways in cellular processes. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
作用機序
The mechanism of action of 2-phenoxy-N-2-pyrimidinylacetamide is not fully understood. However, it has been shown to inhibit the activity of the NF-κB pathway by blocking the phosphorylation of IκBα. This results in the inhibition of the translocation of NF-κB to the nucleus, leading to the downregulation of the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of adhesion molecules, such as ICAM-1 and VCAM-1. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.
実験室実験の利点と制限
2-phenoxy-N-2-pyrimidinylacetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain research applications.
将来の方向性
There are several future directions for the research on 2-phenoxy-N-2-pyrimidinylacetamide. One potential direction is the development of this compound-based anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Another future direction is the study of the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
2-phenoxy-N-2-pyrimidinylacetamide can be synthesized through a multi-step process starting from 2-bromopyrimidine. The synthesis involves the reaction of 2-bromopyrimidine with sodium hydride to form 2-pyrimidinylacetonitrile, which is then reacted with phenoxyacetic acid to yield this compound. The purity of this compound can be enhanced through recrystallization and purification techniques.
特性
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-12-13-7-4-8-14-12)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPYFAZVQKULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)



![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

